REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>[Pd]>[CH2:6]([O:5][CH:1]([O:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9].[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:6]([O:5][CH:1]=[CH:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC=CC
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
heterogeneous catalyst
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(CCC)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:5][CH2:6][CH:7]=[CH:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:10]([OH:14])[CH2:11][CH2:12][CH3:13]>[Pd]>[CH2:6]([O:5][CH:1]([O:14][CH2:10][CH2:11][CH2:12][CH3:13])[CH2:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9].[CH2:1]([O:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[CH2:6]([O:5][CH:1]=[CH:2][CH2:3][CH3:4])[CH2:7][CH2:8][CH3:9]
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C(CCC)OCC=CC
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
C(CCC)O
|
Name
|
heterogeneous catalyst
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC(CCC)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OCCCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)OC=CCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |